N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOSFHGMSLEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The benzodioxole ring is synthesized via cyclization of 3,4-dihydroxybenzoic acid using a dihalomethane (e.g., dichloromethane) under basic conditions:
Procedure :
- 3,4-Dihydroxybenzoic acid (10 mmol) and dichloromethane (12 mmol) are dissolved in acetone (50 mL).
- Cesium carbonate (20 mmol) is added, and the mixture is stirred at room temperature for 4–6 hours.
- The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2H-1,3-benzodioxole-5-carboxylic acid (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 198–200°C |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 7.52 (d, J=8.1 Hz, 1H), 6.92 (d, J=8.1 Hz, 1H), 5.98 (s, 2H) |
Amide Bond Formation
Carboxylic Acid Activation and Coupling
The final step involves coupling the benzodioxole-carboxylic acid with the aniline derivative using HATU or EDCl/HOBt .
Procedure :
- 2H-1,3-Benzodioxole-5-carboxylic acid (5 mmol) is dissolved in anhydrous DMF (20 mL).
- HATU (6 mmol) and DIPEA (10 mmol) are added, and the mixture is stirred at 0°C for 30 minutes.
- 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline (5.5 mmol) is added, and the reaction is stirred at 25°C for 12 hours.
- The crude product is purified via recrystallization (ethanol/water) to yield the target compound (75% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Melting Point | 215–217°C |
| Purity (HPLC) | >98% |
| MS (ESI+) | m/z 411.2 [M+H]+ |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
To reduce reaction times, microwave irradiation is employed for the SNAr step:
- 4-Methoxy-3-fluoronitrobenzene and 2-oxopiperidine are heated at 150°C for 30 minutes under microwave conditions, achieving 80% yield.
One-Pot Strategy
A sequential nitro reduction and amide coupling in a single pot:
- After hydrogenation, the aniline intermediate is directly reacted with the acyl chloride of 2H-1,3-benzodioxole-5-carboxylic acid (65% overall yield).
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the phenyl ring necessitate elevated temperatures for SNAr reactions.
- Oxopiperidine Stability : The 2-oxopiperidine ring is sensitive to strong acids; thus, mild conditions (pH 7–9) are maintained during coupling.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require thorough purification to remove residuals.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxopiperidine moiety can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxopiperidine moiety may produce piperidine derivatives.
Scientific Research Applications
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as Factor Xa, by binding to their active sites and preventing substrate access. This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects in conditions like thrombosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, we compare it to three analogs (Table 1) with variations in substituents or heterocycles. Structural data for these comparisons are inferred from studies employing SHELX-based refinement, ensuring accuracy in bond lengths, angles, and packing arrangements .
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight (g/mol) | logP (Calculated) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|---|
| N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | 410.43 | 2.85 | 7 | 2 | 5 |
| N-[3-(Pyrrolidin-2-one-1-yl)-4-methoxyphenyl]-2H-1,3-benzodioxole-5-carboxamide | 396.41 | 2.67 | 6 | 2 | 4 |
| N-[4-Ethoxy-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | 424.45 | 3.12 | 7 | 2 | 6 |
| N-[4-Methoxy-3-(morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | 382.39 | 2.10 | 8 | 1 | 5 |
Key Findings :
Morpholine substitution (Compound 4) increases hydrogen bond acceptors but eliminates an H-bond donor, altering target selectivity.
Alkoxy Group Variation :
- Ethoxy substitution (Compound 3) increases logP and rotatable bonds compared to methoxy, suggesting enhanced membrane permeability but poorer metabolic stability.
Conformational Rigidity :
- The 2-oxopiperidinyl group in the target compound introduces a semi-rigid conformation, as confirmed by SHELXL-refined crystallographic data, which may enhance binding specificity compared to morpholine analogs .
Methodological Considerations
Structural comparisons rely heavily on SHELX-refined crystallographic data, ensuring precise measurement of dihedral angles and intermolecular interactions. For example, the target compound’s 2-oxopiperidinyl group adopts a chair conformation, minimizing steric clashes—a feature validated through SHELXL’s refinement protocols .
Biological Activity
N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 328 Da. The structure features a methoxy group, a piperidinone ring, and a benzodioxole moiety, contributing to its diverse pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328 Da |
| LogP | 2.02 |
| Polar Surface Area (Ų) | 72 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidinone Intermediate : This is achieved through cyclization of suitable amino acid derivatives under acidic conditions.
- Coupling Reaction : The final step involves coupling the methoxylated phenyl derivative with the benzodioxole moiety using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
The biological activity of this compound may be attributed to several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their activity.
Receptor Modulation : It may act as an agonist or antagonist at certain receptors, thereby altering cellular signaling pathways.
Protein Binding : The compound may bind to proteins, affecting their structure and function.
Biological Activity
Research indicates that N-[4-methoxy-3-(2-oxopiperidin-1-y)phenyl]-2H-1,3-benzodioxole-5-carboxamide exhibits various biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown promising anti-inflammatory properties. For instance, studies on tetrahydropyridine derivatives revealed that substituents on the ring system significantly influenced their anti-inflammatory activity .
- Anticancer Potential : The incorporation of oxadiazole moieties in related compounds has been linked to enhanced anticancer activity . This suggests that modifications in the chemical structure can lead to improved biological efficacy.
Case Studies
Several studies have explored the biological effects of similar compounds:
- In Vivo Studies : Analogues of this compound have demonstrated significant in vivo activity in inhibiting antibody production in mouse models and reducing inflammation in adjuvant-induced arthritis models .
- Mechanistic Insights : A study found that certain derivatives exhibited low nanomolar potency against key enzymes involved in purine metabolism, indicating potential applications in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzodioxole-carboxylic acid moiety with the substituted phenylpiperidine intermediate. Critical steps include:
- Amide bond formation : Use of coupling agents like EDC·HCl and HOBt·H₂O in anhydrous DMF or THF under nitrogen .
- Protection/deprotection : Methoxy and oxopiperidine groups require selective protection (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions .
- Purification : Reverse-phase HPLC or column chromatography is essential for isolating high-purity intermediates (e.g., 29% yield reported in similar syntheses) .
- Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of EDC·HCl) and reaction time (24–48 hours) improves yields .
Q. Which techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving piperidine ring conformations and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 3.2–3.8 ppm for methoxy protons) and 2D techniques (COSY, HSQC) confirm substitution patterns and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₃O₃S: 444.14) .
Q. How can researchers assess the purity and stability of this compound during storage?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm); aim for ≥95% purity .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (40°C), and humidity (75% RH). Monitor via TLC or LC-MS for decomposition products (e.g., hydrolysis of the oxopiperidine ring) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved during structure determination?
- Methodological Answer :
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered piperidine or methoxy groups with occupancy constraints .
- Twinning : Apply the Hooft y parameter in SHELXL to handle twinning ratios (e.g., 0.3–0.7) in high-symmetry space groups .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Scaffold modification : Replace the oxopiperidine ring with morpholine or thiomorpholine to assess impact on solubility and target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., benzodioxole oxygen) .
- Biological assays : Test derivatives in enzyme inhibition assays (IC₅₀) and correlate with substituent electronic parameters (Hammett σ values) .
Q. How can computational modeling predict target interactions and guide synthetic prioritization?
- Methodological Answer :
- Docking studies : Glide SP/XP (Schrödinger) with homology-modeled targets (e.g., kinases) to rank derivatives by docking scores (<−8 kcal/mol) .
- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability (RMSD < 2 Å) .
- ADMET prediction : SwissADME for logP (<3), topological polar surface area (TPSA > 80 Ų) to filter candidates with poor permeability .
Q. What strategies address instability of synthetic intermediates (e.g., oxidation of the benzodioxole ring)?
- Methodological Answer :
- Inert conditions : Conduct reactions under argon with anhydrous solvents (e.g., DMF stored over molecular sieves) .
- Stabilizing agents : Add antioxidants (e.g., BHT) during purification to prevent radical-mediated degradation .
- Low-temperature storage : Store intermediates at −20°C in amber vials to limit photodegradation .
Q. How should pharmacokinetic studies be designed to evaluate bioavailability and metabolism?
- Methodological Answer :
- In vitro assays : Microsomal stability (human liver microsomes, 1 mg/mL) with LC-MS quantification of parent compound depletion .
- In vivo protocols : Administer 10 mg/kg (oral/i.v.) to rodent models; collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours for AUC calculation .
- Metabolite ID : HRMS/MS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation at the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
